L-Lysine thioctate
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;5-(dithiolan-3-yl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S2.C6H14N2O2/c9-8(10)4-2-1-3-7-5-6-11-12-7;7-4-2-1-3-5(8)6(9)10/h7H,1-6H2,(H,9,10);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHWQPTUXDMALZ-ZSCHJXSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)O.C(CCN)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSSC1CCCCC(=O)O.C(CCN)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943159 | |
| Record name | 5-(1,2-Dithiolan-3-yl)pentanoic acid--lysine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20902-53-8 | |
| Record name | L-Lysine, 1,2-dithiolane-3-pentanoate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20902-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lipoyllysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020902538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(1,2-Dithiolan-3-yl)pentanoic acid--lysine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies and Chemical Derivatization of L Lysine, Mono 1,2 Dithiolane 3 Pentanoate
Enzymatic Synthesis Pathways of Lipoyllysine Conjugates
In biological systems, the formation of lipoyllysine is a highly regulated and efficient process catalyzed by specific enzymes. This natural pathway ensures the correct attachment of lipoic acid to its target proteins.
Mechanism of Lipoic Acid Synthase (LipA) in Conjugate Formation
The final and most remarkable step in the de novo biosynthesis of lipoyllysine is catalyzed by lipoic acid synthase (LipA), a member of the radical S-adenosylmethionine (SAM) superfamily of enzymes. wikipedia.orgnih.gov LipA is responsible for the insertion of two sulfur atoms into the octanoyl-lysine precursor, converting it into the lipoyllysine conjugate. researchgate.netresearchgate.net
The mechanism of LipA is complex and involves two [4Fe-4S] clusters. wikipedia.orgresearchgate.net One cluster is the canonical radical SAM cluster, which binds SAM and reductively cleaves it to generate a 5'-deoxyadenosyl radical (5'-dA•). wikipedia.orgyoutube.com This highly reactive radical then abstracts hydrogen atoms from carbons 6 and 8 of the protein-bound octanoyl chain. wikipedia.orgyoutube.com The second, auxiliary [4Fe-4S] cluster serves as the sulfur donor for the reaction. wikipedia.orgresearchgate.net This cluster is sacrificed during the reaction, with two of its sulfur atoms being inserted at the activated C6 and C8 positions of the octanoyl moiety. wikipedia.orgyoutube.com This process results in the formation of the 1,2-dithiolane (B1197483) ring of lipoic acid directly on the lysine (B10760008) residue of the carrier protein. researchgate.net
Key Features of the LipA Catalytic Cycle:
| Step | Description | Key Intermediates/Cofactors |
| 1. Radical Generation | Reductive cleavage of S-adenosylmethionine (SAM) by the radical SAM [4Fe-4S] cluster. | 5'-deoxyadenosyl radical (5'-dA•), L-methionine |
| 2. Hydrogen Abstraction | The 5'-dA• radical abstracts hydrogen atoms from C6 and C8 of the octanoyl-lysine substrate. | Octanoyl-lysine radical intermediate |
| 3. Sulfur Insertion | Two sulfur atoms are transferred from the auxiliary [4Fe-4S] cluster to the radical centers on the substrate. | Dithiolane ring formation |
| 4. Cluster Degradation | The auxiliary [4Fe-4S] cluster is destroyed in the process of donating its sulfur atoms. | [4Fe-2S] or other degraded cluster forms |
Biosynthetic Precursor Integration and Metabolic Engineering Strategies
The biosynthesis of lipoyllysine begins with the synthesis of its precursor, the octanoyl moiety, which is derived from fatty acid biosynthesis. youtube.com In many organisms, including Escherichia coli, the octanoyl group is transferred from an octanoyl-acyl carrier protein (ACP) to a specific lysine residue on an acceptor protein by an octanoyltransferase, such as LipB. researchgate.netresearchgate.net This results in the formation of the N6-(octanoyl)lysine substrate for LipA. wikipedia.org
Chemoenzymatic Approaches for Stereospecific Conjugation
Chemoenzymatic approaches combine the selectivity of enzymatic catalysis with the versatility of chemical synthesis to produce lipoyllysine conjugates. These methods can offer a high degree of control over the stereochemistry of the final product. For example, a chiral amino alcohol can be synthesized from L-lysine using an enzymatic cascade, which can then be chemically derivatized. youtube.com This approach allows for the creation of lipoyllysine analogs with specific stereochemical configurations that may not be accessible through purely biological or chemical methods.
Advanced Chemical Synthetic Strategies for L-Lysine, mono-1,2-dithiolane-3-pentanoate and Analogues
Purely chemical methods provide a powerful means to synthesize L-Lysine, mono-1,2-dithiolane-3-pentanoate and its analogues, offering flexibility in the introduction of modifications and labels.
Stereoselective Synthesis of Enantiopure Conjugates
The stereochemistry of the lipoic acid moiety is crucial for its biological activity, with the (R)-enantiomer being the naturally occurring and active form. nih.gov The stereoselective synthesis of enantiopure lipoyllysine conjugates is therefore a significant goal. One approach involves the synthesis of diastereomerically pure lipoylated lysine derivatives that can be used as building blocks in solid-phase peptide synthesis (SPPS). nih.gov This allows for the incorporation of (R)- or (S)-lipoyllysine into specific peptide sequences. The synthesis starts with enantiomerically pure (R)- or (S)-α-lipoic acid, which is then coupled to a protected lysine derivative. nih.gov
Comparison of Synthetic Approaches for Enantiopure Lipoyl-Lysine:
| Approach | Description | Advantages | Disadvantages |
| Enzymatic | Utilizes the natural biosynthetic pathway. | High stereospecificity for the (R)-enantiomer. | Limited to natural substrates and conditions. |
| Chemical | Synthesis from enantiopure lipoic acid and lysine. | Allows for the synthesis of both (R)- and (S)-enantiomers and analogues. | May require multiple protection and deprotection steps. |
| Chemoenzymatic | Combination of enzymatic and chemical steps. | Can provide access to novel structures with high stereocontrol. | May involve more complex synthetic routes. |
Controlled Amide Bond Formation and Regioselectivity
The formation of a stable amide bond between the carboxylic acid of lipoic acid and the ε-amino group of the lysine side chain is a key step in the chemical synthesis of lipoyllysine. nih.gov This reaction must be performed with high regioselectivity to avoid acylation of the α-amino group of lysine. This is typically achieved by using lysine derivatives with a protected α-amino group. A variety of coupling reagents can be used to facilitate the amide bond formation, with methods chosen to minimize side reactions and ensure high yields. rsc.orgrsc.org Biocatalytic methods for amide bond formation, using enzymes such as amide bond synthetases, are also emerging as a green and efficient alternative to traditional chemical methods. rcsb.orgnih.gov These enzymes can catalyze the formation of the amide bond under mild conditions and with high specificity. nih.gov
Innovative Protecting Group Chemistry for Complex Conjugates
The synthesis of complex conjugates involving L-Lysine, mono-1,2-dithiolane-3-pentanoate presents a significant chemical challenge due to the multiple reactive functional groups on the lysine molecule. Lysine possesses two primary amino groups, the α-amino group at the N-terminus and the ε-amino group on its side chain, which have different pKa values (approximately 8 for the α-amino and 10 for the ε-amino group). nih.gov This difference in basicity allows for some degree of selective modification by controlling the reaction pH; near-physiological pH favors modification of the more nucleophilic α-amino group. nih.gov However, for precise and unambiguous synthesis of complex structures, especially within peptides or proteins, a robust protecting group strategy is indispensable.
Traditional solid-phase peptide synthesis (SPPS) often employs protecting groups like Fluorenylmethyloxycarbonyl (Fmoc) to temporarily block the α-amino group while other protecting groups are used for the side chains. acs.org For the synthesis of specific lipoyllysine conjugates, it is often necessary to protect one of the lysine's amino groups while the other is coupled with lipoic acid.
Recent advancements have introduced novel, orthogonal lysine protecting groups that are compatible with complex biological molecules and can be removed under exceptionally mild conditions. These strategies are crucial when working with folded proteins or ubiquitin chains where harsh deprotection conditions could lead to denaturation. Two such innovative carbamate-based protecting groups are the aminobutanol (B45853) carbamate (B1207046) (Aboc) and the aminobutanamide carbamate (Abac) groups. chemrxiv.org
| Protecting Group | Full Name | Cleavage Reagent | Mechanism of Action | Key Advantage | Reference |
|---|---|---|---|---|---|
| Aboc | Aminobutanol carbamate | Sodium Periodate (NaIO4) | Oxidation to aldehyde followed by β-elimination | Mild, chemoselective cleavage compatible with folded proteins. | chemrxiv.org |
| Abac | Aminobutanamide carbamate | Pyridoxal 5'-phosphate (PLP) | Imine formation followed by β-elimination | Utilizes a natural cofactor for deprotection under gentle, bio-orthogonal conditions. | chemrxiv.org |
Rational Design and Synthesis of L-Lysine, mono-1,2-dithiolane-3-pentanoate Derivatives for Mechanistic Probes
The rational design and synthesis of derivatives of L-Lysine, mono-1,2-dithiolane-3-pentanoate are pivotal for developing mechanistic probes to investigate biological systems. Lysine lipoylation is a vital post-translational modification that regulates metabolic enzymes, but the mechanisms governing its addition and removal are not fully understood. researchgate.nethep.com.cn Chemical probes are powerful tools designed to study these dynamic processes, such as the interaction between a lipoylated protein and its regulatory enzymes (known as "erasers"). researchgate.nethep.com.cn
The synthesis of these derivatives typically involves standard amide bond formation between the carboxylic acid of lipoic acid and an amino group of lysine or a lysine-containing peptide. This is often achieved using coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous solvent like DMF (Dimethylformamide). nih.gov
A prime example of rational design is the development of dual-function probes to study enzymatic delipoylation. Researchers have engineered probes that not only allow for the detection of "eraser" activity but also enable the identification and labeling of the interacting enzyme. hep.com.cn One such probe, KTLlip, was designed for studying the eraser activity and protein interactions of lysine lipoylation. hep.com.cn This type of probe often incorporates multiple functionalities:
A recognition element: The core lipoyllysine structure that is recognized by the target enzyme.
A reporter group: A fluorescent tag that allows for real-time detection of the enzymatic activity (e.g., cleavage of the lipoic acid).
A photo-cross-linker: A moiety that, upon photoactivation, forms a covalent bond with the interacting enzyme, allowing for its capture and subsequent identification via mass spectrometry. hep.com.cn
Beyond studying enzyme-substrate interactions, derivatives are also synthesized to enhance the therapeutic properties of lipoic acid itself. Amide and ester derivatives of lipoic acid have been shown to possess higher biological potency than the parent compound. nih.govresearchgate.net For instance, the synthesis of dimers like 5- nih.govscienceopen.com-dithiolan-3-yl-pentanoic acid [3-(5- nih.govscienceopen.comdithiolan-3-yl-pentanoylamino)-propyl]-amide resulted in compounds that augmented glucose transport in myotubes at a potency 12-fold higher than lipoic acid alone. researchgate.net This demonstrates how rational chemical modification can significantly improve the desired biological activity.
| Derivative Type | Synthetic Approach | Key Features | Application/Purpose | Reference |
|---|---|---|---|---|
| Dual-Function Eraser Probe (e.g., KTLlip) | Amide coupling to a peptide backbone containing a photo-cross-linker and fluorescent reporter. | Lipoyllysine moiety, photo-cross-linker, fluorescent tag. | Detecting delipoylation activity and identifying interacting "eraser" enzymes like Sirtuin 2 (Sirt2). | researchgate.nethep.com.cn |
| Potency-Enhanced Amides/Esters | Amide or ester bond formation with various small molecules or linkers. | Dimeric structures or conjugation to bioactive amines/alcohols. | Improving pharmacokinetic parameters and enhancing biological activity (e.g., glucose transport). | researchgate.net |
| Peptide-Lipoic Acid Polymers | Solid-phase peptide synthesis (SPPS) followed by grafting of lipoic acid to lysine residues. | Positively charged lysine residues for gene binding, redox-responsive dithiolane ring. | Developing biocompatible and redox-responsive gene delivery vectors. | acs.org |
Molecular Architecture, Conformational Dynamics, and Stereochemical Impact of L Lysine, Mono 1,2 Dithiolane 3 Pentanoate
Chirality and Stereoisomeric Specificity in Conjugate Function
The biological activity of L-Lysine, mono-1,2-dithiolane-3-pentanoate is intrinsically linked to its stereochemical properties. The molecule possesses two chiral centers: one in the L-lysine moiety and another at the C3 position of the 1,2-dithiolane-3-pentanoate (lipoic acid) component. This gives rise to the potential for multiple stereoisomers, each with distinct spatial arrangements and, consequently, different interactions with biological systems.
Enantiomeric Distinction in Biochemical Recognition
In biological systems, the recognition of molecules is highly specific, akin to a lock and key mechanism. This specificity extends to enantiomers, which are non-superimposable mirror images of each other. In the context of L-Lysine, mono-1,2-dithiolane-3-pentanoate, the chirality of both the L-lysine and the lipoic acid components plays a crucial role.
The covalent attachment of lipoic acid to a lysine (B10760008) residue, a process known as lipoylation, is a naturally occurring post-translational modification essential for the function of several key multi-enzyme complexes involved in cellular metabolism. nih.gov The synthesis of diastereomerically pure lipoyl-lysine building blocks has been a significant achievement, allowing for detailed studies on the specific role of each stereoisomer in biological interactions. nih.gov
Detailed Conformational Analysis of the 1,2-Dithiolane (B1197483) Ring and Lysine Moiety
The five-membered 1,2-dithiolane ring is characterized by significant ring strain. nih.gov Unlike linear disulfides which typically have a C-S-S-C dihedral angle of around 90 degrees, the cyclic nature of the 1,2-dithiolane ring forces this angle to be much smaller, generally less than 35 degrees. nih.gov This strained conformation results in a weaker and more reactive S-S bond. nih.gov The puckered, non-planar conformation of the dithiolane ring is a defining feature of its structure.
The lysine moiety, with its flexible alkyl chain, can adopt numerous conformations. However, when conjugated to the lipoic acid, its conformational freedom may be influenced by interactions with the dithiolane ring. NMR studies on lipoylated protein domains have suggested that the lipoylation of a lysine residue can lead to a decrease in the flexibility of the surrounding peptide backbone. researchgate.netacs.org This suggests that the bulky and conformationally constrained dithiolane ring can influence the conformational landscape of the lysine side chain to which it is attached.
Intramolecular Hydrogen Bonding and Sulfur-Mediated Interactions
The three-dimensional structure of L-Lysine, mono-1,2-dithiolane-3-pentanoate can be stabilized by various non-covalent interactions. Intramolecular hydrogen bonds may form between the amine and carboxylic acid groups of the lysine moiety and the carboxylic acid group of the lipoic acid.
Furthermore, the sulfur atoms of the 1,2-dithiolane ring can participate in non-covalent interactions. These sulfur-mediated interactions, though weaker than classical hydrogen bonds, can play a role in defining the conformational preferences of the molecule. The close proximity of the two sulfur atoms in the dithiolane ring creates a unique electronic environment that can influence interactions with other parts of the molecule.
Computational Approaches to Molecular Structure and Dynamics
Computational chemistry provides powerful tools to investigate the molecular architecture and dynamic behavior of complex molecules like L-Lysine, mono-1,2-dithiolane-3-pentanoate at an atomic level of detail.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net By simulating the interactions between atoms, MD can provide a detailed picture of the conformational landscape of a molecule, revealing the different shapes it can adopt and the transitions between them.
For L-Lysine, mono-1,2-dithiolane-3-pentanoate, MD simulations can be employed to explore the full range of motion of the lysine side chain and the puckering of the 1,2-dithiolane ring. These simulations can help to identify the most stable conformations and to understand how the two parts of the molecule influence each other's dynamics. While specific MD studies on the isolated L-Lysine, mono-1,2-dithiolane-3-pentanoate conjugate are not extensively reported in the literature, simulations of lysine-containing peptides and proteins provide valuable insights into the behavior of the lysine residue itself. figshare.comresearchgate.net
Table 1: Key Parameters in Molecular Dynamics Simulations
| Parameter | Description | Relevance to L-Lysine, mono-1,2-dithiolane-3-pentanoate |
|---|---|---|
| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of a system of particles. | Accurately representing the bonded and non-bonded interactions within the lysine and dithiolane moieties is crucial for realistic simulations. |
| Solvent Model | A representation of the solvent (e.g., water) in the simulation. | The surrounding solvent can significantly influence the conformation of the molecule through hydrogen bonding and hydrophobic effects. |
| Simulation Time | The duration of the simulation. | Longer simulation times are necessary to adequately sample the conformational space and observe rare events. |
| Temperature and Pressure | Thermodynamic variables that are controlled during the simulation. | These parameters are set to mimic physiological or experimental conditions. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. nih.govnih.gov These methods can be used to calculate a wide range of properties, including molecular energies, geometries, and electronic properties that govern reactivity.
For L-Lysine, mono-1,2-dithiolane-3-pentanoate, quantum chemical calculations can be used to:
Determine the precise geometry of the most stable conformers.
Analyze the nature of the chemical bonds, including the strained S-S bond in the dithiolane ring.
Calculate the distribution of electron density, which provides insights into the molecule's polarity and potential for intermolecular interactions.
Predict spectroscopic properties, such as NMR chemical shifts, which can be compared with experimental data to validate the computational models. nih.gov
These calculations can provide a fundamental understanding of the molecule's intrinsic properties that underpin its conformational dynamics and biochemical function.
Table 2: Common Quantum Chemical Methods and Their Applications
| Method | Description | Application to L-Lysine, mono-1,2-dithiolane-3-pentanoate |
|---|---|---|
| Hartree-Fock (HF) | A fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. | Provides a basic understanding of the electronic structure and geometry. |
| Density Functional Theory (DFT) | A method that calculates the electronic structure based on the electron density rather than the wavefunction. | Offers a good balance between accuracy and computational cost for geometry optimization and property calculations. |
| Møller-Plesset Perturbation Theory (MP2) | A post-Hartree-Fock method that includes electron correlation effects. | Provides more accurate energy calculations, which is important for determining the relative stability of different conformers. |
High-Resolution Structural Elucidation Methodologies (e.g., X-ray Crystallography, Advanced NMR)
High-resolution structural elucidation methodologies are pivotal in defining the precise three-dimensional arrangement of atoms within a molecule. Techniques like single-crystal X-ray crystallography provide definitive information on bond lengths, bond angles, and crystal packing, while advanced NMR spectroscopy offers insights into the molecule's structure and dynamics in solution.
X-ray Crystallography:
There are no published X-ray crystallographic studies for L-Lysine, mono-1,2-dithiolane-3-pentanoate.
For the individual component, L-Lysine, crystal structures have been determined. For instance, crystalline L-lysine has been shown to have a layered structure with distinct hydrogen-bonded regions. researchgate.net One such study on L-lysine L-aspartate, a complex of lysine and aspartic acid, revealed a monoclinic crystal system with the space group P21. ias.ac.in The conformation of the lysine molecule in this complex was found to be similar to that in lysine monohydrochloride dihydrate. ias.ac.in
Advanced NMR Spectroscopy:
Comprehensive, advanced NMR studies detailing the specific conformational dynamics and intermolecular interactions of L-Lysine, mono-1,2-dithiolane-3-pentanoate are not available in the scientific literature.
1H NMR spectral data is available for L-Lysine, which helps in identifying the protons in the molecule. chemicalbook.com For example, in D₂O, characteristic shifts are observed for the different protons in the lysine structure. chemicalbook.com Similarly, 1H NMR data for 1,2-dithiolane-3-pentanoic acid has been reported, showing characteristic signals for the protons in its structure. google.com However, a detailed 2D NMR analysis (like COSY, NOESY, HSQC) of the salt formed by these two components, which would be necessary to understand the precise spatial relationships and conformational preferences, has not been published.
Without experimental data from these high-resolution techniques for L-Lysine, mono-1,2-dithiolane-3-pentanoate, any discussion on its specific molecular architecture and conformational dynamics would be speculative. Further research is required to elucidate the detailed structural characteristics of this compound.
Elucidating the Biochemical Roles and Enzymatic Involvement of L Lysine, Mono 1,2 Dithiolane 3 Pentanoate
Cofactor Function within Mitochondrial Enzyme Complexes
L-Lysine, mono-1,2-dithiolane-3-pentanoate, in its protein-bound form known as lipoamide (B1675559), is an indispensable cofactor for several key mitochondrial enzyme complexes. oregonstate.eduwikipedia.orgnih.gov These complexes are central to energy metabolism, catalyzing critical steps in the breakdown of carbohydrates and amino acids. nih.gov The lipoic acid moiety is covalently attached to a specific lysine (B10760008) residue on the E2 component of these multienzyme complexes, forming a lipoyllysine arm that facilitates the transfer of intermediates between the different enzyme active sites. oregonstate.eduwikipedia.org
The Pyruvate (B1213749) Dehydrogenase Complex (PDC) is a cornerstone of cellular respiration, linking glycolysis to the citric acid cycle. Lipoic acid's role within the PDC has been the subject of detailed kinetic and mechanistic studies. The E2 component of the PDC, dihydrolipoyl transacetylase, contains lipoyl domains where lipoic acid is attached. pnas.org This flexible lipoyl arm swings between the active sites of the E1 (pyruvate dehydrogenase), E2, and E3 (dihydrolipoyl dehydrogenase) subunits. wikipedia.orgyoutube.com
Table 1: Key Findings from Kinetic Studies of PDC Lipoylation
| Research Finding | Implication for PDC Mechanism |
| Both lipoyl groups on the E2 chain are reductively acetylated at similar rates. | Demonstrates the initial steps of substrate processing are efficient. |
| Modification of lipoyl residues with N-ethylmaleimide is faster than the loss of enzyme activity. | Suggests a degree of redundancy or compensatory function among the lipoyl groups. |
| Not all lipoyl groups are essential for a single catalytic turnover. | Indicates a flexible and robust mechanism for substrate channeling. |
| Evidence of extensive communication among lipoic acids. | Supports the "swinging arm" model and efficient transfer between active sites. |
Lipoic acid is also a crucial cofactor for the Alpha-Ketoglutarate Dehydrogenase (KGDH) and Branched-Chain Alpha-Ketoacid Dehydrogenase (BCKDH) complexes, which are structurally and functionally homologous to the PDC. wikipedia.orgnih.govwikipedia.org
Alpha-Ketoglutarate Dehydrogenase (KGDH): This complex catalyzes a key regulatory step in the citric acid cycle, the oxidative decarboxylation of alpha-ketoglutarate to succinyl-CoA. wikipedia.orgnih.gov The lipoamide arm on the E2 subunit (dihydrolipoyl succinyltransferase) accepts the succinyl group from the E1 subunit and transfers it to Coenzyme A. nih.gov
Branched-Chain Alpha-Ketoacid Dehydrogenase (BCKDH): This complex is involved in the catabolism of the branched-chain amino acids leucine, isoleucine, and valine. wikipedia.orgwikipedia.orgyoutube.com It catalyzes the oxidative decarboxylation of the corresponding alpha-keto acids derived from these amino acids. wikipedia.org The lipoic acid-containing E2 subunit (dihydrolipoyl transacylase) plays a central role in transferring the acyl groups derived from the branched-chain amino acids. wikipedia.orgyoutube.com
Studies on the lipoylation of these complexes have highlighted the importance of specific amino acid residues surrounding the lipoylation site for recognition by the lipoyltransferase enzymes. nih.gov
The Glycine Cleavage System (GCS) is a mitochondrial enzyme complex responsible for the breakdown of glycine. biorxiv.orgnih.govtaylorandfrancis.com Lipoic acid is covalently attached to the H-protein of the GCS, which acts as a mobile substrate carrier. biorxiv.orgnih.govnih.gov The lipoylated H-protein plays a pivotal role by shuttling the aminomethyl intermediate between the other protein components of the system (P-, T-, and L-proteins). biorxiv.orgnih.gov This process is essential for the production of one-carbon units in the form of 5,10-methylenetetrahydrofolate, which is a vital component in the biosynthesis of nucleotides and other essential molecules. biorxiv.orgnih.gov The proper conformation around the lipoic acid attachment site on the H-protein is critical for its lipoylation and subsequent function. nih.gov
Thiol/Disulfide Redox Cycling and Cellular Homeostasis
The dithiolane ring of lipoic acid allows it to participate in thiol/disulfide redox cycling. The oxidized form (lipoic acid) can be reduced to the dithiol form, dihydrolipoic acid (DHLA). mdpi.com This redox couple plays a significant role in maintaining cellular redox homeostasis. nih.gov
Table 2: Effects of Lipoic Acid on Cellular Redox Markers
| Cellular Marker | Effect of Lipoic Acid Administration | Reference |
| Reactive Oxygen Species (ROS) | Decreased levels | mdpi.comresearchgate.net |
| Lipid Peroxidation | Reduced | nih.gov |
| Superoxide Dismutase (SOD) Activity | Increased | nih.govnih.gov |
| Catalase (CAT) Activity | Increased | nih.gov |
A key aspect of lipoic acid's antioxidant function is its ability to regenerate other endogenous antioxidants, effectively amplifying the cell's defense against oxidative stress. nih.govnih.govnih.govpatsnap.comjmedicalcasereports.org
Glutathione (GSH): Lipoic acid can increase intracellular levels of glutathione, a major cellular antioxidant. mdpi.comnih.gov It does this by facilitating the uptake of cysteine, a precursor for glutathione synthesis. nih.gov DHLA can also directly reduce glutathione disulfide (GSSG) back to its reduced, active form (GSH).
Vitamin C (Ascorbic Acid): DHLA is capable of regenerating ascorbic acid from its oxidized form, dehydroascorbic acid. This allows Vitamin C to continue its role in scavenging aqueous free radicals. mdpi.comnih.gov
Vitamin E (α-tocopherol): DHLA can regenerate Vitamin E from the α-tocopheroxyl radical, which is formed when Vitamin E neutralizes lipid peroxyl radicals in cell membranes. mdpi.comnih.gov This recycling of Vitamin E is crucial for protecting cellular membranes from lipid peroxidation.
This intricate network of antioxidant regeneration underscores the central role of the lipoic acid/DHLA redox couple in maintaining cellular antioxidant capacity.
Interactions with Lysine-Specific Metabolic Pathways
The formation of L-Lysine, mono-1,2-dithiolane-3-pentanoate is intrinsically linked to lysine metabolism, as it utilizes a lysine residue for its formation. While its primary role is as a swinging arm to transfer intermediates in enzymatic reactions, its formation and degradation can influence the availability and flux of free lysine.
Organisms that synthesize lysine do so through two primary routes: the diaminopimelate (DAP) pathway, common in prokaryotes and plants, and the α-aminoadipate (AAA) pathway, found in some fungi and certain prokaryotes. wikipedia.orgscispace.com The human body cannot synthesize lysine, making it an essential amino acid that must be obtained through diet. wikipedia.org
Table 1: Overview of Lysine Biosynthesis Pathways
| Pathway | Precursors | Key Intermediate | Organisms |
| Diaminopimelate (DAP) Pathway | Aspartate, Pyruvate | Diaminopimelate | Prokaryotes, Plants wikipedia.orgscispace.com |
| α-Aminoadipate (AAA) Pathway | Acetyl-CoA, α-ketoglutarate | α-Aminoadipate | Fungi, some Prokaryotes wikipedia.orgscispace.com |
The primary pathway for lysine catabolism in animals is the saccharopine pathway, which occurs predominantly in the mitochondria of the liver. scispace.comcreative-proteomics.com This pathway breaks down lysine into acetyl-CoA, which can then enter the citric acid cycle for energy production. creative-proteomics.com
The degradation of proteins containing the L-Lysine, mono-1,2-dithiolane-3-pentanoate cofactor would release this modified amino acid. The subsequent breakdown of lipoyllysine would yield free lysine and lipoic acid. This release of free lysine can then enter the saccharopine pathway. Therefore, the turnover of lipoate-dependent enzymes contributes to the pool of catabolizable lysine.
Another, less predominant, pathway of lysine degradation in the brain is the L-pipecolic acid pathway. Further research is needed to fully understand the role and importance of this pathway in neurometabolic processes. mdpi.com The influence of L-Lysine, mono-1,2-dithiolane-3-pentanoate on this specific pathway has not been extensively studied.
Regulation of Cellular Energy Metabolism and Bioenergetics
The most significant biochemical role of L-Lysine, mono-1,2-dithiolane-3-pentanoate is as a covalently bound cofactor in multienzyme complexes that are central to cellular energy metabolism. miloa.eu The lipoamide group acts as a "swinging arm" that transfers reaction intermediates between the different active sites of these complexes.
The α-lipoic acid component of the compound has been shown to improve glucose handling. miloa.eu One of the key mechanisms is its ability to stimulate the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane in muscle and adipose cells. miloa.eu This process is crucial for insulin-stimulated glucose uptake from the bloodstream. nih.gov
Research suggests that α-lipoic acid can stimulate GLUT4 translocation through pathways that are independent of the traditional insulin signaling cascade, potentially involving the activation of AMP-activated protein kinase (AMPK). miloa.eu By facilitating glucose uptake into cells, L-Lysine, mono-1,2-dithiolane-3-pentanoate, through its lipoic acid moiety, plays a role in regulating blood glucose levels and providing substrate for cellular respiration.
Table 2: Research Findings on α-Lipoic Acid and GLUT4 Translocation
| Finding | Implication for Glucose Metabolism |
| Stimulates GLUT4 translocation via an AMPK-dependent mechanism. miloa.eu | Enhances glucose uptake into cells, independent of direct insulin signaling. |
| May inactivate the Akt substrate of 160 kDa (AS160). miloa.eu | Promotes the movement of GLUT4-containing vesicles to the cell surface. |
The central role of L-Lysine, mono-1,2-dithiolane-3-pentanoate in bioenergetics is its function as a cofactor for mitochondrial enzyme complexes that catalyze the oxidative decarboxylation of α-keto acids. miloa.eu These include:
Pyruvate Dehydrogenase Complex (PDC): Converts pyruvate (from glycolysis) into acetyl-CoA.
α-Ketoglutarate Dehydrogenase Complex (KGDHC): A key enzyme in the citric acid cycle.
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC): Involved in the catabolism of branched-chain amino acids.
In these complexes, the lipoamide group, formed by the L-Lysine, mono-1,2-dithiolane-3-pentanoate, accepts and transfers acyl groups generated from the decarboxylation of the α-keto acids. This process is fundamental for feeding acetyl-CoA and other intermediates into the citric acid cycle, which in turn drives the production of NADH and FADH2. These reduced coenzymes are then used by the electron transport chain to generate a proton gradient, ultimately leading to the synthesis of ATP.
High concentrations of L-lysine have been observed to cause mitochondrial damage and a decrease in cellular ATP levels in isolated pancreatic acinar cells, suggesting that imbalances in lysine concentration can impact mitochondrial function. researchgate.net However, when covalently bound as L-Lysine, mono-1,2-dithiolane-3-pentanoate, it is an essential component for efficient mitochondrial respiration and ATP production. Each molecule of lysine catabolized through the TCA cycle can generate approximately 15 ATP molecules, highlighting its role in providing energy for cells. creative-proteomics.com
Molecular and Cellular Interactions of L Lysine, Mono 1,2 Dithiolane 3 Pentanoate
Enzyme-Conjugate Recognition and Substrate Specificity
The specific attachment of lipoic acid to its target lysine (B10760008) residue is a highly regulated process, ensuring that this vital cofactor is delivered only to the correct proteins. This specificity is governed by the interaction between the lipoyl-protein ligase enzymes and distinct structural features on the recipient protein domains.
L-Lysine, mono-1,2-dithiolane-3-pentanoate is found at the heart of the catalytic mechanism of 2-oxoacid dehydrogenase complexes, such as the pyruvate (B1213749) dehydrogenase (PDH) and α-ketoglutarate dehydrogenase complexes. nih.gov In these large, multi-subunit enzymes, the lipoic acid is attached to a lysine residue within a structurally independent unit known as the lipoyl domain. embopress.org This domain, typically around 80 amino acids long, folds into a specific flattened β-barrel structure. embopress.orgresearchgate.net
The lipoyl-lysine moiety functions as a "swinging arm" that shuttles reaction intermediates between the different active sites of the enzyme complex. nih.govebrary.net The long, flexible linker region connecting the lipoyl domain to the core of the enzyme allows the dithiolane ring to access the active sites of the three constituent enzymes: E1 (decarboxylase), E2 (dihydrolipoyl acyltransferase), and E3 (dihydrolipoyl dehydrogenase). nih.gov
The recognition of the lipoyl domain by the other enzyme components is highly specific. For instance, the interaction between the pyruvate decarboxylase (E1p) component and the lipoyl domain is a critical first step in the catalytic cycle. researchgate.net Studies combining site-directed mutagenesis and NMR spectroscopy have revealed that a surface loop on the lipoyl domain, which is spatially close to the β-turn containing the lipoyl-lysine, is a major determinant for this interaction. researchgate.net This specific recognition ensures efficient substrate channeling, where the intermediates of the reaction are passed directly from one active site to the next without diffusing into the bulk solvent. researchgate.net
| Domain/Enzyme Component | Function in Multi-Enzyme Complex | Key Interaction Features |
| Lipoyl Domain | Binds and carries reaction intermediates. | Specific β-barrel structure with a protruding β-turn housing the target lysine. embopress.orgresearchgate.net |
| Lipoyl-Lysine Arm | "Swings" between the E1, E2, and E3 active sites. | Long, flexible linker region provides mobility. ebrary.netnih.gov |
| E1 Component | Recognizes and binds the lipoyl domain to initiate the reaction cycle. | Interacts with a specific surface loop on the lipoyl domain. researchgate.net |
| Lipoate-Protein Ligase A (LplA) | Catalyzes the attachment of lipoic acid to the specific lysine residue. | Recognizes both the sequence motif and the overall 3D structure of the lipoyl domain. embopress.org |
Chelation Chemistry with Metal Ions and Metalloprotein Interactions
The dithiolane ring of the lipoyl-lysine moiety, with its two sulfur atoms, confers the ability to chelate metal ions. This property is significant in the context of cellular protection against metal-induced oxidative stress.
Both the oxidized (lipoic acid) and reduced (dihydrolipoic acid) forms of the lipoyl moiety can bind to various metal ions. ebrary.net The two sulfur atoms in the dithiolane ring are capable of forming stable complexes with a range of divalent and trivalent metal ions. ebrary.netnih.gov
Research Findings on Metal Chelation:
In vitro studies have demonstrated the formation of complexes between lipoic acid and metals such as gold, mercury, copper, and iron. ebrary.net It has also been shown to coordinate with ions like Mn²⁺, Pb²⁺, Zn²⁺, and Cd²⁺. ebrary.net
The reduced form, dihydrolipoic acid (DHLA) , can form complexes with heavy metals including arsenic (As), antimony (Sb), and bismuth (Bi). ebrary.net
The ability of lipoic acid to chelate iron and copper is particularly important. nih.gov These transition metals can participate in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals. By sequestering these metal ions, the lipoyl moiety can prevent the formation of these damaging reactive oxygen species (ROS). ebrary.netnih.gov
| Metal Ion | Form of Lipoic Acid Involved | Biological Consequence of Chelation |
| Iron (Fe²⁺/Fe³⁺) | Lipoic Acid & DHLA | Inhibition of Fenton reaction, reducing hydroxyl radical formation. ebrary.netnih.gov |
| Copper (Cu²⁺) | Lipoic Acid & DHLA | Prevention of copper-mediated oxidative damage. ebrary.netnih.gov |
| Cadmium (Cd²⁺) | Lipoic Acid | Prevention of metal-induced lipid peroxidation. ebrary.netresearchgate.net |
| Lead (Pb²⁺) | Lipoic Acid | Sequestration of a toxic heavy metal. ebrary.net |
| Mercury (Hg²⁺) | Lipoic Acid | Formation of stable complexes with a toxic heavy metal. ebrary.net |
| Arsenic (As) | DHLA | Detoxification of a toxic metalloid. ebrary.net |
Intracellular Signaling Pathway Modulation
Beyond its direct roles in metabolism and metal chelation, the lipoic acid moiety of L-Lysine, mono-1,2-dithiolane-3-pentanoate is an active modulator of various intracellular signaling pathways. It can influence gene expression by regulating transcription factors and can impact cellular responses by affecting key kinase cascades.
Nuclear factor erythroid 2-related factor 2 (Nrf2): Lipoic acid is a known activator of the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress. nih.gov It is thought to activate Nrf2 by modifying cysteine residues on the Keap1 protein, which is the primary negative regulator of Nrf2. mdpi.comresearchgate.net This modification leads to the release of Nrf2 from Keap1, allowing it to translocate to the nucleus. nih.govresearchgate.net In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of various genes, upregulating the expression of phase II detoxification enzymes and antioxidant proteins like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). nih.govnih.govrsc.org
Nuclear Factor-kappa B (NF-κB): Lipoic acid has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses. nih.govnih.gov This inhibition can occur through mechanisms that are independent of its antioxidant properties. nih.govnih.gov Research indicates that lipoic acid can inhibit the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govnih.gov By preventing IκBα degradation, lipoic acid blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes such as VCAM-1 and COX2. nih.govnih.gov Some evidence suggests that this effect may be mediated through the inhibition of IκB kinase (IKK). nih.govnih.gov
Peroxisome Proliferator-Activated Receptors (PPARs): Lipoic acid can also interact with the PPAR family of nuclear receptors, which are key regulators of lipid and glucose metabolism. researchgate.netnih.gov Studies have shown that lipoic acid can act as a weak dual agonist for PPARα and PPARγ. jarcet.com By activating these receptors, lipoic acid can influence the expression of genes involved in fatty acid oxidation and glucose uptake. researchgate.netjarcet.com While it may not be a potent agonist, it can regulate PPAR target gene expression through an active PPAR pathway. nih.gov
| Transcription Factor | Effect of Lipoic Acid | Mechanism of Action | Downstream Effects |
| Nrf2 | Activation | Modifies Keap1, leading to Nrf2 release and nuclear translocation. mdpi.comresearchgate.net | Upregulation of antioxidant enzymes (e.g., HO-1, NQO1). nih.govnih.govrsc.org |
| NF-κB | Inhibition | Prevents IκBα degradation, possibly by inhibiting IKK. nih.govnih.gov | Downregulation of pro-inflammatory genes (e.g., VCAM-1, COX2). nih.govnih.gov |
| PPARα/γ | Weak Agonism | Direct binding to PPARα and PPARγ. jarcet.com | Modulation of genes involved in lipid and glucose metabolism. researchgate.netjarcet.com |
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Lipoic acid has been demonstrated to activate the PI3K/Akt signaling pathway in various cell types, including endothelial cells and monocytes. nih.govnih.gov Activation of this pathway involves the phosphorylation of Akt, a serine/threonine kinase that regulates numerous cellular processes. nih.govnih.gov Lipoic acid-induced activation of PI3K/Akt has been linked to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production. nih.gov This pathway is also involved in the anti-inflammatory effects of lipoic acid, as PI3K/Akt signaling can negatively regulate LPS-induced inflammatory responses. nih.gov
AMP-activated protein kinase (AMPK): AMPK is a central regulator of cellular energy homeostasis. Lipoic acid can activate AMPK, which in turn phosphorylates and regulates multiple downstream targets to restore energy balance. researchgate.netmdpi.com For example, AMPK activation by lipoic acid can inhibit fatty acid synthesis and promote fatty acid oxidation. mdpi.com This activation has been linked to improved insulin-stimulated glucose uptake in skeletal muscle. mdpi.com The activation of AMPK by lipoic acid can also contribute to its antioxidant effects by activating Nrf2 and inhibiting neuronal apoptosis. researchgate.net
| Kinase Cascade | Effect of Lipoic Acid | Downstream Consequences |
| PI3K/Akt | Activation | Phosphorylation and activation of Akt. nih.govnih.gov |
| AMPK | Activation | Phosphorylation and activation of AMPK. researchgate.netmdpi.com |
Membrane Permeation and Intracellular Distribution Dynamics
Role of Amphipathicity in Cellular Uptake
The chemical structure of L-Lysine, mono-1,2-dithiolane-3-pentanoate confers upon it an amphipathic character, meaning it possesses both hydrophilic (water-loving) and hydrophobic (water-repelling) properties. The L-lysine portion, with its two amino groups and a carboxyl group, is polar and hydrophilic. In contrast, the dithiolane ring and the pentanoate carbon chain (lipoic acid moiety) are largely nonpolar and hydrophobic.
This amphipathicity is crucial for its interaction with the cell membrane. The plasma membrane is a lipid bilayer, presenting a hydrophobic core that restricts the passage of highly polar molecules. The hydrophobic part of lipoyl-lysine can facilitate its interaction with and potential partitioning into the lipid membrane, while the hydrophilic lysine portion influences its interaction with the aqueous environment and the polar head groups of membrane lipids.
Characterization of Specific Transport Systems (e.g., Monocarboxylate Transporter)
Given its composite nature, the cellular uptake of L-Lysine, mono-1,2-dithiolane-3-pentanoate is unlikely to be mediated by a single transport system. Instead, transporters specific to its different chemical moieties are likely involved.
The 1,2-dithiolane-3-pentanoate component is a monocarboxylic acid. The transport of monocarboxylates like lactate (B86563) and pyruvate across the plasma membrane is primarily handled by the Monocarboxylate Transporter (MCT) family, which are members of the solute carrier 16A (SLC16A) family. nih.govwikipedia.org These transporters function as proton-linked symporters. researchgate.net While direct evidence for the transport of lipoyl-lysine or free lipoic acid by MCTs is not definitive, the structural similarity of the lipoic acid moiety to known MCT substrates makes them a highly probable candidate for its transport. There are 14 known MCT isoforms, with MCT1-4 being the most studied, and they are crucial for cellular metabolism and pH regulation. nih.govwikipedia.org
| Transporter Family | Recognized Moiety | Transport Mechanism | Examples/Notes |
|---|---|---|---|
| Monocarboxylate Transporters (MCT/SLC16A) | 1,2-dithiolane-3-pentanoate (monocarboxylic acid) | Proton-linked symport. wikipedia.orgresearchgate.net | MCT1-4 are well-characterized for transporting lactate, pyruvate. nih.gov Transport of lipoic acid/lipoyl-lysine is plausible but requires direct confirmation. |
| Cationic Amino Acid Transporters (e.g., SLC7 family) | L-Lysine | Varies (e.g., Na⁺-independent facilitated diffusion, Na⁺-dependent). nih.govresearchgate.net | System y⁺L is an example that transports cationic amino acids. |
Advanced Analytical and Characterization Methodologies for L Lysine, Mono 1,2 Dithiolane 3 Pentanoate in Research
High-Resolution Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for isolating L-Lysine, mono-1,2-dithiolane-3-pentanoate from complex matrices and for its precise quantification. The choice of technique is dictated by the physicochemical properties of the analyte and the research question at hand.
Liquid Chromatography (LC) Coupled with Diverse Detection Modalities (UV, Vis, Fluorescence, Mass Spectrometry)
Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a versatile and widely used technique for the analysis of L-Lysine, mono-1,2-dithiolane-3-pentanoate and its constituent parts. researchgate.net The separation is typically achieved using reversed-phase columns (e.g., C18), which separate molecules based on their hydrophobicity. researchgate.net
Diverse detection modalities can be coupled with LC to achieve sensitivity and selectivity:
UV/Vis Detection: While the lipoic acid moiety has weak UV absorbance, it can be detected at low wavelengths (around 201 nm). researchgate.net
Fluorescence Detection: This method requires derivatization of the molecule to introduce a fluorescent tag, offering higher sensitivity for specific applications.
Electrochemical Detection: This has been presented as an effective alternative for detecting compounds like α-lipoic acid that are weakly UV-absorbing. researchgate.net
Mass Spectrometry (MS): The coupling of LC with tandem mass spectrometry (LC-MS/MS) is the most powerful approach for both quantification and structural confirmation. researchgate.netbiocompare.com This technique combines the physical separation power of LC with the mass analysis capabilities of MS, providing exceptional sensitivity and selectivity. researchgate.netbiocompare.com Electrospray ionization (ESI) is commonly used, often in negative ion mode for the lipoic acid component, to generate ions that are subsequently fragmented and detected. researchgate.netnih.gov This allows for the development of highly specific methods to quantify the compound in complex biological samples like plasma and urine. researchgate.netnih.gov
| Parameter | Method 1: Enantiomeric α-Lipoic Acid in Urine nih.gov | Method 2: R/S-α-Lipoic Acid in Rat Plasma researchgate.net |
| Technique | LC-MS/MS | LC-MS/MS |
| Column | CHIRALPAK AD-3R | CHIRALPAK AD-3R |
| Mobile Phase | Acetonitrile-methanol-10 mM formic acid (25:25:50, v/v/v) | Acetonitrile-methanol-10 mM formic acid (25:25:50, v/v/v) |
| Ionization | ESI (Negative Mode) | ESI (Negative Mode) |
| Monitored Ions (m/z) | 205.0 → 170.9 | 205.0 → 170.9 |
| Linear Range | 0.5–100 ng/mL | 5–5000 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 5.0 ng/mL |
Ion-Exchange Chromatography (IEC) for Amino Acid Profiling
Ion-exchange chromatography (IEC) is the gold-standard method for the analysis and quantification of amino acids, including L-lysine. europa.eu This technique separates molecules based on their net charge, which is dependent on the pH of the mobile phase. jmb.or.kr L-lysine, being a basic amino acid with two amino groups, carries a positive charge at acidic to neutral pH and binds strongly to cation-exchange resins. jmb.or.kr
The analytical process typically involves:
Extraction of the free amino acid from the sample matrix using diluted acid. europa.eu
Separation on a cation-exchange column using buffers of controlled pH and ionic strength as the mobile phase. 193.16.218
Post-column derivatization, commonly with ninhydrin, which reacts with amino acids to form a colored compound. europa.eu193.16.218
Detection using a visible (VIS) light detector at specific wavelengths (e.g., 570 nm). europa.eu
This methodology is robust and has been validated through ring-trials for quantifying lysine (B10760008) in various products. europa.eu
| Parameter | Typical Conditions for L-Lysine Analysis europa.eujmb.or.kr |
| Technique | Ion-Exchange Chromatography (IEC) |
| Stationary Phase | Strongly acidic cation-exchange resin (e.g., sulfone type) |
| Mobile Phase (Eluent) | Basic solution (e.g., Ammonium (B1175870) hydroxide) or citrate (B86180) buffers |
| Adsorption pH | Acidic (e.g., pH 1.5 - 4.0) to ensure lysine is cationic |
| Detection | Post-column derivatization with ninhydrin, followed by VIS detection |
| Application | Quantification of free lysine in fermentation broths and feed additives |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Fingerprinting
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying a broad spectrum of metabolites in a biological sample, a process known as metabolite fingerprinting. For non-volatile compounds like L-Lysine, mono-1,2-dithiolane-3-pentanoate or its constituents, a chemical derivatization step is required to increase their volatility and thermal stability. For instance, lipoic acid can be esterified (e.g., with diazomethane (B1218177) to form a methyl ester) before GC-MS analysis. researchgate.net
The sample is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification and quantification of the compound. researchgate.net This technique is particularly valuable in metabolic studies for identifying unknown metabolites or confirming the identity of known ones. researchgate.net
| Analytical Step | Description researchgate.net |
| Sample Preparation | Acid hydrolysis to release protein-bound lipoic acid. |
| Derivatization | Reaction with diazomethane to produce the methyl ester of lipoic acid. |
| Separation | Gas Chromatography (GC). |
| Detection | Mass Spectrometry (MS) to analyze the molecular ion and characteristic fragmentation ions for definitive identification. |
Isotopic Labeling and LC-MS/MS for Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a sophisticated technique used to quantify the rates (fluxes) of metabolic reactions within a living system. nih.gov It involves introducing a substrate labeled with a stable isotope (e.g., ¹³C or ¹⁵N) into the system. For studying the metabolism of L-Lysine, mono-1,2-dithiolane-3-pentanoate, uniformly ¹³C-labeled L-lysine could be used as a tracer. researchgate.net
As the labeled compound is metabolized, the isotope is incorporated into downstream metabolites. LC-MS/MS is the analytical tool of choice for this analysis. nih.gov It can separate the various metabolites and, crucially, distinguish and quantify the different mass isotopologues (molecules that differ only in their isotopic composition). mdpi.com By measuring the mass isotopomer distribution in key metabolites over time, researchers can construct a quantitative map of metabolic pathway activity, revealing how the lysine and lipoic acid moieties are processed, degraded, or utilized by the cell. researchgate.netnih.gov This provides a dynamic view of metabolism that cannot be obtained from concentration measurements alone. nih.gov
| Metabolite | Fold Increase at Peak Time Point nih.gov |
| Saccharopine | 3-fold |
| α-Aminoadipic acid (AAA) | 24-fold |
| Pipecolic acid | 3.4-fold |
This table presents example data from a study tracking the metabolic fate of an intraperitoneal L-lysine injection in mice, demonstrating the type of quantitative data obtained via isotopic labeling and LC-MS/MS. nih.gov
Advanced Spectroscopic Methods for Structural and Interaction Analysis
Spectroscopic methods provide detailed information about the molecular structure, conformation, and intermolecular interactions of L-Lysine, mono-1,2-dithiolane-3-pentanoate.
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure and dynamics of molecules in solution. For a molecule like L-Lysine, mono-1,2-dithiolane-3-pentanoate, multidimensional NMR experiments would be employed to gain detailed conformational insights. mdpi.com
Key NMR experiments and their applications include:
1D ¹H NMR: Provides initial information on the chemical environment of protons in the molecule. Studies have used this to investigate the binding of lipoic acid to proteins like bovine serum albumin by observing changes in the NMR signals. researchgate.net
2D Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other through chemical bonds, helping to piece together the spin systems of the lysine and lipoic acid moieties.
2D Total Correlation Spectroscopy (TOCSY): Extends the correlations from COSY to show entire networks of coupled protons within a single amino acid or molecular fragment.
2D Nuclear Overhauser Effect Spectroscopy (NOESY): This is the most critical experiment for conformational analysis. It identifies protons that are close to each other in space (typically <5 Å), regardless of whether they are connected by bonds. The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons, allowing for the calculation of interproton distances that serve as constraints for building a 3D structural model.
By integrating the data from these experiments, a detailed picture of the molecule's preferred conformation in solution can be constructed. This is vital for understanding how the molecule might interact with biological targets such as enzymes or receptors. mdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group and Interaction Characterization
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and study molecular interactions within L-Lysine, mono-1,2-dithiolane-3-pentanoate. The analysis relies on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the functional groups absorb radiation at their characteristic frequencies, producing a unique spectral fingerprint.
The FTIR spectrum of L-Lysine, mono-1,2-dithiolane-3-pentanoate is a composite of the spectra of its two constituent components: L-lysine and α-lipoic acid. For L-lysine, characteristic peaks include those from the amine (-NH₂) and carboxylic acid (-COOH) groups. The protonated amine groups (-NH₃⁺) typically show broad stretching vibrations in the 2800-3200 cm⁻¹ region, while N-H bending vibrations appear around 1500-1600 cm⁻¹. researchgate.net The carboxylate group (COO⁻) exhibits a strong asymmetric stretching vibration near 1580-1650 cm⁻¹. researchgate.net
For the α-lipoic acid moiety, the most prominent feature is the C=O stretching vibration of the carboxylic acid group, which appears as a strong band around 1700 cm⁻¹. The disulfide (S-S) bond within the dithiolane ring produces a weak absorption in the 500-550 cm⁻¹ range, which can be difficult to detect. nist.gov In the formation of the salt complex, interactions such as hydrogen bonding between the carboxylic acid group of lipoic acid and the amine groups of lysine can be observed through shifts in the positions and changes in the shapes of the corresponding absorption bands. nih.gov For instance, the distinct C=O stretch of the free carboxylic acid in lipoic acid would be replaced by the characteristic bands of the carboxylate anion upon salt formation.
| Vibrational Mode | Functional Group | Component | Approximate Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|---|
| N-H Stretch (protonated) | -NH₃⁺ | L-Lysine | ~3030 | nih.gov |
| C=O Stretch | Carboxylic Acid (-COOH) | α-Lipoic Acid | ~1700 | nist.gov |
| N-H Bend | -NH₃⁺ | L-Lysine | ~1567 | researchgate.net |
| C=O Stretch (asymmetric) | Carboxylate (-COO⁻) | L-Lysine / Lipoate | ~1580 - 1650 | researchgate.net |
| S-S Stretch | Disulfide | α-Lipoic Acid | ~500 - 550 (weak) | nist.gov |
UV-Vis Spectroscopy for Concentration and Binding Assays
UV-Visible (UV-Vis) spectroscopy is a versatile analytical tool for the quantitative analysis and study of binding interactions of L-Lysine, mono-1,2-dithiolane-3-pentanoate. This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.
The UV-Vis spectrum of the compound is characterized by the absorption features of its components. L-lysine does not have a strong chromophore and typically exhibits absorbance only in the far-UV region (below 230 nm), corresponding to n–π* electronic transitions. researchgate.netnih.gov The α-lipoic acid component possesses a weak absorption band in the near-UV region, with a maximum (λmax) around 330-334 nm. eresearchco.comwikipedia.org This absorption is attributed to the disulfide bond in the 1,2-dithiolane (B1197483) ring.
For quantitative analysis, the Beer-Lambert law can be applied, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance at the λmax of the lipoate moiety (~334 nm), the concentration of L-Lysine, mono-1,2-dithiolane-3-pentanoate in a solution can be determined, provided a calibration curve is established. eresearchco.com
UV-Vis spectroscopy is also employed in binding assays. When the compound interacts with other molecules, such as proteins or metal ions, changes in the electronic environment of the chromophore can occur. These changes can lead to a shift in the absorption maximum (either a bathochromic/red shift or a hypsochromic/blue shift) or a change in absorbance intensity (hyperchromicity or hypochromicity). researchgate.net Monitoring these spectral changes allows for the characterization of binding events and the determination of binding constants.
| Component | Chromophore | Approximate λmax (nm) | Reference |
|---|---|---|---|
| L-Lysine | Amine, Carboxyl | < 230 | researchgate.netnih.gov |
| α-Lipoic Acid | Disulfide (S-S) | ~334 | eresearchco.com |
Electrochemical Techniques for Redox State Assessment
Electrochemical techniques are particularly well-suited for assessing the redox state of L-Lysine, mono-1,2-dithiolane-3-pentanoate, focusing on the electroactive 1,2-dithiolane ring of the lipoic acid moiety. Methods such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) provide insights into the oxidation-reduction processes. electrochemsci.orgmdpi.com
The disulfide bond in the lipoic acid component can be electrochemically reduced to form two thiol groups (-SH), yielding dihydrolipoic acid (DHLA). Conversely, DHLA can be oxidized back to lipoic acid. This redox couple is central to the biological function of lipoic acid.
Voltammetric studies typically show an irreversible oxidation peak corresponding to the oxidation of the sulfur atoms. abechem.comabechem.com For example, using a poly(vanillin) modified platinum electrode, an oxidation potential for α-lipoic acid was observed at approximately +0.9 V in a pH 7.0 phosphate (B84403) buffer solution. abechem.com The exact peak potential and current are dependent on experimental conditions such as the electrode material, pH of the supporting electrolyte, and the scan rate. electrochemsci.orgabechem.com Studies have shown that the electrochemical oxidation is influenced by pH, often involving the transfer of both electrons and protons. abechem.comozyegin.edu.tr The relationship between peak current and concentration can be used to develop sensitive analytical methods for quantification, with detection limits reported in the micromolar range. ozyegin.edu.tr
| Technique | Analyte | Electrode | Observed Process | Approximate Potential (V) | Reference |
|---|---|---|---|---|---|
| Cyclic Voltammetry (CV) | α-Lipoic Acid | PEDOT-coated electrode | Oxidation | ~0.8 - 1.0 | mdpi.com |
| Cyclic Voltammetry (CV) | α-Lipoic Acid | Platinum Electrode | Oxidation | ~0.9 | abechem.com |
| Square Wave Voltammetry (SWV) | α-Lipoic Acid | Poly(Vanillin)/Pt Electrode | Oxidation | Not specified | abechem.com |
| Cyclic Voltammetry (CV) | L-Lysine | Copper Nanoparticles/Carbon Paste | Electrocatalytic Oxidation | Not specified | rsc.org |
X-ray Crystallography for Atomic-Level Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline compound. While a crystal structure for L-Lysine, mono-1,2-dithiolane-3-pentanoate itself is not prominently reported in the literature, structural analysis of its individual components provides critical insights into the expected conformation, bond lengths, angles, and intermolecular interactions.
The crystal structure of L-lysine has been determined, revealing a monoclinic crystallographic system with the space group P2₁. researchgate.netresearchgate.net The structure is characterized by a layered arrangement with extensive hydrogen bonding networks involving the ammonium and carboxylate groups. researchgate.net Similarly, crystalline complexes of L-lysine, such as L-lysine L-aspartate, have been structurally characterized, providing detailed information on the ionic and hydrogen-bonding interactions that stabilize the crystal lattice. ias.ac.in
| Compound | Crystal System | Space Group | Unit Cell Parameters (Å, °) | Reference |
|---|---|---|---|---|
| L-Lysine | Monoclinic | P2₁ | a = 9.54, b = 5.14, c = 17.06, β = 97.78 | researchgate.net |
| L-Lysine L-Aspartate | Monoclinic | P2₁ | a = 5.539, b = 7.848, c = 15.324, β = 99.1 | ias.ac.in |
Development and Validation of In Vitro Biochemical Assays
The development and validation of robust in vitro biochemical assays are essential for the accurate quantification of L-Lysine, mono-1,2-dithiolane-3-pentanoate and its components in various matrices. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose, often coupled with UV or fluorescence detection. nih.govnih.gov
A typical assay involves a reversed-phase HPLC method. For instance, a validated method for α-lipoic acid uses a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile (B52724) mixture. nih.gov Detection is often performed in the UV range, leveraging the weak absorbance of the disulfide bond. To enhance sensitivity, derivatization of the thiol groups (after reduction of the disulfide) can be performed, followed by fluorescence detection, which can lower the detection limits to the picomole level. nih.gov
The validation of these analytical methods is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH). jetir.org Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The demonstration that the assay results are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.
Precision: The degree of scatter between a series of measurements, evaluated at different levels (repeatability, intermediate precision).
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ): The lowest amount of analyte that can be determined with suitable precision and accuracy.
| Parameter | Methodology | Finding / Value | Reference |
|---|---|---|---|
| Technique | Reversed-Phase HPLC-UV | Quantitation of α-lipoic acid | nih.gov |
| Column | Luna C18 (150 × 4.6 mm, 5 µm) | Stationary Phase | nih.gov |
| Mobile Phase | Potassium dihydrogen phosphate (pH 4.5) / Acetonitrile (60:40, v/v) | Isocratic elution | nih.gov |
| Detection | UV at 340 nm | - | nih.gov |
| Linearity Range | UPLC Method | 15 µg/ml to 225 µg/ml (for α-lipoic acid) | jetir.org |
| Limit of Detection (LOD) | HPLC-UV | 0.9 µg/mL | nih.gov |
| Limit of Quantitation (LOQ) | HPLC-UV | 2.8 µg/mL | nih.gov |
| Accuracy (% Recovery) | UV Spectroscopy Method | 99.8% - 101.61% | eresearchco.com |
Theoretical Frameworks and Computational Investigations of L Lysine, Mono 1,2 Dithiolane 3 Pentanoate
Quantum Chemical Calculations on Dithiolane Ring Strain and Electronic Properties
The 1,2-dithiolane (B1197483) ring, the core functional group of the lipoic acid moiety, is a subject of significant interest in quantum chemical studies due to its inherent ring strain and unique electronic properties. This five-membered ring is not planar, adopting an envelope or half-chair conformation to alleviate some of the strain. wikipedia.org The disulfide bond within this ring is characterized by a C-S-S-C dihedral angle of less than 35°, a significant deviation from the ideal 90° for an unstrained disulfide bond. researchgate.net This strained conformation results in a higher energy state, which is crucial for its biochemical reactivity.
Quantum-chemical computations, such as those employing Density Functional Theory (DFT), have been instrumental in quantifying the ring strain energy and understanding the electronic structure. wikipedia.org These calculations reveal that the strained disulfide bond leads to a higher energy of the Highest Occupied Molecular Orbital (HOMO), which in turn increases the nucleophilicity of the sulfur atoms. researchgate.net This enhanced nucleophilicity is a key factor in the ring-opening reactions that are central to the biological activity of lipoic acid and its conjugates.
Analysis of the spin density and HOMO energy has shown that the sulfhydryl groups in the reduced form (dihydrolipoic acid) exhibit the greatest electron-donating activities. wikipedia.org Computational studies have indicated that the preferred antioxidant mechanisms for α-lipoic acid and its metabolites are sequential proton loss electron transfer in polar media and hydrogen atom transfer in a vacuum. wikipedia.org
| Parameter | Description | Significance |
|---|---|---|
| Proton Affinity (PA) | The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. | Indicates the ability of a molecule to accept a proton. |
| Bond Dissociation Enthalpy (BDE) | The enthalpy change when a bond is broken homolytically. | Relates to the ease of hydrogen atom donation, a key step in radical scavenging. |
| Adiabatic Ionization Potential (AIP) | The minimum energy required to remove an electron from a molecule in its ground state. | Indicates the ease of electron donation. |
Molecular Docking and Dynamics Simulations of Conjugate-Protein Interactions
The covalent attachment of lipoic acid to the ε-amino group of a lysine (B10760008) residue forms a "swinging arm" that is approximately 14 Å long. nih.gov This lipoyl-lysine arm plays a crucial role in the catalytic mechanisms of several key multi-enzyme complexes, most notably the pyruvate (B1213749) dehydrogenase (PDH) complex. nih.govnih.gov Molecular docking and molecular dynamics (MD) simulations have been invaluable in elucidating the conformational flexibility and interactions of this arm within the active sites of these enzymes. nih.govresearchgate.net
MD simulations of the lipoyl domain of the E2 component of the PDH complex have shown that the lipoyl-lysine arm is highly mobile, allowing it to shuttle intermediates between the different active sites of the complex. researchgate.net These simulations reveal the dynamic nature of the interactions between the lipoamide (B1675559) and the protein, which are essential for efficient catalysis. nih.gov
Molecular docking studies have been employed to investigate the binding of lipoamide and its derivatives to the lipoamide-binding pockets of enzymes like lipoamide dehydrogenase. mdpi.com These studies help in understanding the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding affinity and specificity. For instance, docking of inhibitors into the lipoamide binding site of mycobacterial lipoamide dehydrogenase has guided the development of new therapeutic agents. mdpi.com
| Enzyme Complex | Interacting Component | Function of Interaction | Computational Method |
|---|---|---|---|
| Pyruvate Dehydrogenase (PDH) | E1 (Pyruvate Dehydrogenase) | Accepts the hydroxyethyl (B10761427) group from thiamine (B1217682) pyrophosphate. libretexts.org | Molecular Dynamics |
| Pyruvate Dehydrogenase (PDH) | E2 (Dihydrolipoyl Transacetylase) | Transfers the acetyl group to coenzyme A. nih.gov | Molecular Docking, Molecular Dynamics |
| Pyruvate Dehydrogenase (PDH) | E3 (Dihydrolipoyl Dehydrogenase) | Reoxidizes the dihydrolipoamide. nih.gov | Molecular Docking |
| Glycine Cleavage System (GCS) | H-protein | Carries the methylamine (B109427) group. nih.gov | Molecular Dynamics |
Systems Biology and Network Analysis of Metabolic Pathways Involving the Conjugate
L-Lysine, mono-1,2-dithiolane-3-pentanoate, in its biologically relevant form as a lipoylated lysine residue, is an integral part of central metabolism. princeton.edu Systems biology approaches and metabolic network analysis are crucial for understanding the broader context of protein lipoylation and its regulation. nih.gov
The biosynthesis of lipoic acid and its attachment to lysine residues is a complex process involving several enzymes. biorxiv.orgplos.org In Escherichia coli, two main pathways exist: a de novo synthesis pathway involving LipB and LipA, and a salvage pathway utilizing lipoate protein ligase (LplA). nih.gov In humans, the process is also intricate, involving mitochondrial fatty acid synthesis to produce an octanoyl precursor, which is then transferred to the apo-protein and subsequently sulfurated by lipoic acid synthase (LIAS). nih.gov
Metabolic network models can be used to simulate the flux through these pathways and predict how perturbations, such as enzyme deficiencies, might affect cellular metabolism. For example, defects in the lipoylation pathway are associated with severe metabolic disorders, highlighting the critical role of this post-translational modification. biorxiv.org Network analysis can help to identify key regulatory nodes and potential therapeutic targets within the lipoylation machinery.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Cheminformatics and QSAR modeling are powerful computational tools for understanding the relationship between the chemical structure of a molecule and its biological activity. mdpi.com While specific QSAR studies on a series of L-Lysine, mono-1,2-dithiolane-3-pentanoate analogues are not extensively documented, the principles of QSAR can be readily applied to this class of compounds.
A QSAR model for lipoic acid derivatives would typically involve the calculation of a set of molecular descriptors that quantify various aspects of the molecules' structure, such as their physicochemical properties, topology, and electronic features. These descriptors are then correlated with a measure of biological activity, such as enzyme inhibition or antioxidant capacity, using statistical methods. nih.gov
For lipoic acid amides, relevant descriptors would likely include those related to the properties of the dithiolane ring (e.g., electronic parameters, shape), the length and flexibility of the linker, and the properties of the amino acid moiety (e.g., hydrophobicity, steric parameters). nih.gov Such models could be used to predict the activity of new, unsynthesized analogues and to guide the design of more potent or selective compounds.
| Descriptor Class | Example Descriptors | Potential Relevance |
|---|---|---|
| Electronic | HOMO/LUMO energies, partial charges | Relates to reactivity and interaction with polar enzyme residues. |
| Steric | Molecular volume, surface area | Important for fitting into enzyme binding pockets. |
| Hydrophobic | LogP, polar surface area | Influences membrane permeability and hydrophobic interactions. |
| Topological | Connectivity indices, shape indices | Describes the overall shape and branching of the molecule. |
De Novo Design and Predictive Modeling of Novel Analogues
De novo design and predictive modeling represent the cutting edge of computational drug discovery, enabling the creation of entirely new molecules with desired biological activities. ethz.chfrontiersin.org The scaffold of L-Lysine, mono-1,2-dithiolane-3-pentanoate, with its unique combination of a reactive dithiolane ring, a flexible linker, and an amino acid, provides a versatile starting point for the design of novel therapeutic agents.
Computational methods can be used to design analogues with improved properties, such as enhanced binding affinity for a specific protein target, increased metabolic stability, or novel functionalities. For example, the lipoic acid moiety has been used as a scaffold for the development of multi-target-directed ligands for complex diseases like Alzheimer's. researchgate.net
Predictive modeling techniques, including machine learning and artificial intelligence, can be trained on existing data to predict the properties of virtual compounds. ethz.ch These models can screen large virtual libraries of potential analogues of L-Lysine, mono-1,2-dithiolane-3-pentanoate to identify promising candidates for synthesis and experimental testing. This approach can significantly accelerate the drug discovery process by focusing resources on the most promising molecules. frontiersin.org
Emerging Research Directions and Future Perspectives for L Lysine, Mono 1,2 Dithiolane 3 Pentanoate
Exploration of Non-Cofactor Biological Functions and Signatures
Beyond its established role in mitochondrial energy metabolism, L-Lysine, mono-1,2-dithiolane-3-pentanoate and its constituent, lipoic acid (LA), are being investigated for distinct biochemical activities. Research indicates that orally administered LA may not be utilized as a metabolic cofactor but instead exhibits significant non-cofactor functions. qascf.com These roles are largely centered on antioxidant activity, detoxification, and the modulation of cellular signaling pathways.
Lipoic acid is a potent biological antioxidant capable of quenching free radicals and regenerating other endogenous antioxidants like vitamins C and E. qascf.comresearchgate.net The lysine (B10760008) component is also crucial for various biological processes, including the synthesis of connective tissues like collagen, calcium homeostasis, and the production of carnitine, which is essential for fatty acid metabolism. wikipedia.org The covalent linkage in lipoyl-lysine may influence protein structure and function in ways that are independent of its catalytic "swinging arm" activity. nih.gov Future research aims to dissect these non-cofactor roles, investigating how lipoylation—the attachment of lipoic acid to lysine residues on proteins—acts as a post-translational modification that can regulate protein function and gene expression, similar to other modifications like acetylation. nih.gov
In-depth Analysis of Stereoisomer-Specific Biological Activities and Differential Mechanisms
Lipoic acid possesses a chiral center, resulting in two stereoisomers: R-lipoic acid (R-LA) and S-lipoic acid (S-LA). In nature, lipoic acid exists exclusively in the R-form, which is covalently attached to the lysine residue of enzymes. nih.gov Scientific studies have consistently shown that R-LA has superior bioactivity compared to the S-form. nih.govresearchgate.net Chemical synthesis, however, typically produces a racemic mixture of both R-LA and S-LA. nih.govresearchgate.net
The differential mechanisms and biological activities of these stereoisomers, particularly when part of the L-Lysine, mono-1,2-dithiolane-3-pentanoate complex, are a critical area of ongoing research. While R-LA is the biologically preferred form for cofactor activity, the distinct effects of S-LA are less understood. The role of chirality in the process of lipoylation itself remains poorly studied. nih.gov Future investigations are focused on elucidating how each stereoisomer impacts cellular processes, which could lead to the development of enantiomerically pure compounds with enhanced therapeutic specificity. nih.govnih.gov The synthesis of pure diastereomeric lipoylated lysine building blocks is a key step toward creating specific peptide probes to study these differences. nih.gov
| Stereoisomer | Natural Occurrence | Bioactivity | Research Focus |
| R-lipoic acid (R-LA) | Found exclusively in biological systems. nih.gov | Superior bioactivity compared to S-LA. nih.govresearchgate.net | Understanding its primary role in enzymatic reactions and non-cofactor functions. |
| S-lipoic acid (S-LA) | By-product of chemical synthesis. nih.gov | Lower bioactivity. | Investigating potential unique biological effects or interference with R-LA activity. |
| Racemic Mixture (R/S-LA) | Product of most chemical synthesis processes. researchgate.net | Mixed bioactivity. | Evaluating the combined effects and potential drawbacks compared to pure R-LA. |
Innovation in Targeted Delivery Systems for Cellular and Subcellular Research
A significant challenge in harnessing the full potential of lipoic acid and its derivatives is its inherent limitations, such as low bioavailability, poor stability, and a short biological half-life. nih.govtbzmed.ac.irtbzmed.ac.ir To overcome these obstacles, researchers are innovating targeted delivery systems designed to enhance stability, improve absorption, and ensure site-specific release.
Nanoformulations and liposomal entrapment have emerged as leading strategies. nih.govwbcil.com Various nanoparticulate carriers, including solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), nanoemulsions, and polymeric nanoparticles, offer unique advantages like improved stability, sustained release, and targeted delivery to specific cells or organelles like mitochondria. nih.govtbzmed.ac.ir Liposomes, which are vesicles composed of a lipid bilayer, can encapsulate L-Lysine, mono-1,2-dithiolane-3-pentanoate, protecting it from degradation and facilitating its transport across biological membranes. wbcil.comijfe.orgijfe.org Recent studies have demonstrated high encapsulation efficiency (over 80-90%) with these methods, significantly improving the compound's therapeutic efficacy in preclinical models. wbcil.comijfe.orgresearchgate.net
| Delivery System | Description | Key Advantages | Research Findings |
| Liposomes | Spherical vesicles with a lipid bilayer. wbcil.com | High biocompatibility, can encapsulate both hydrophilic and hydrophobic compounds. wbcil.comresearchgate.net | Achieved encapsulation efficiency of 83-97%. wbcil.comijfe.org Enhanced oral absorption and hepatoprotective effects in rats. researchgate.net |
| Solid Lipid Nanoparticles (SLNs) | Submicron-sized particles made from solid lipids. nih.govtbzmed.ac.ir | Prevents enzymatic degradation, enhances bioavailability, allows for controlled release. tbzmed.ac.ir | Demonstrated benefits for skin rejuvenation and as potential oral drug carriers. nih.govtbzmed.ac.ir |
| Nanostructured Lipid Carriers (NLCs) | A modified version of SLNs containing both solid and liquid lipids. tbzmed.ac.ir | Enhances absorption of topical medications, improves stability and solubility. nih.govtbzmed.ac.ir | Investigated for compatibility with skin cells (HaCaT). nih.govtbzmed.ac.ir |
| Nanoemulsions | Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. tbzmed.ac.ir | Improved stability and bioavailability. tbzmed.ac.ir | Showed promise for ophthalmic applications and reducing vascular injuries. nih.govtbzmed.ac.ir |
| Poly(disulfide) Nanonetworks | Nanonetworks fabricated from bioderived lipoic acid. acs.org | Robust stability and triggered, controlled drug release. acs.org | Showed cancer cell-selective cytotoxicity. acs.org |
Integration with Advanced Omics Technologies for Comprehensive Biological Profiling
To gain a deeper, systemic understanding of the biological impact of L-Lysine, mono-1,2-dithiolane-3-pentanoate, researchers are increasingly integrating advanced "omics" technologies. Proteomics, metabolomics, and transcriptomics provide a comprehensive profile of the molecular changes induced by this compound within cells and organisms.
Mass spectrometry-based proteomics has become a crucial tool for accurately identifying and quantifying site-specific protein lipoylation, allowing researchers to discover new lipoylated proteins and understand how this modification is regulated. nih.gov Metabolomics and transcriptomics studies have provided insights into the broader metabolic impact of lipoic acid supplementation. For example, a combined transcriptomic and metabolomic analysis in sheep revealed that lipoic acid improves antioxidant activity by regulating the pentose (B10789219) phosphate (B84403) pathway (PPP) and 2-oxocarboxylic acid metabolism. mdpi.com Similarly, lipidomics analysis in a cellular model of fatty liver disease showed that lipoic acid could reduce harmful lipid accumulation and modulate the expression of genes involved in cholesterol biosynthesis and fatty acid metabolism. nih.gov These multi-omics approaches are essential for building a complete picture of the compound's mechanism of action, moving beyond a single target to a network-level understanding. umanitoba.ca
Applications in Synthetic Biology for Engineering Metabolic Pathways
Synthetic biology and metabolic engineering offer powerful tools for the sustainable and controlled production of L-Lysine, mono-1,2-dithiolane-3-pentanoate and its precursors. researchgate.net Traditional chemical synthesis of lipoic acid is often inefficient, requires harsh chemicals, and produces an unwanted racemic mixture. nih.govnih.gov To address this, researchers are engineering microorganisms like Saccharomyces cerevisiae (yeast) and Escherichia coli to produce enantiomerically pure R-lipoic acid. nih.govresearchgate.net
This bio-based production is achieved by deepening the mechanistic understanding of the lipoic acid biosynthesis and protein lipoylation pathways and then strategically overexpressing key enzymes. nih.govnih.gov For instance, the overexpression of a lipoamidase from Enterococcus faecalis in yeast mitochondria enabled the cleavage and release of free R-lipoic acid from its protein-bound form. nih.govresearchgate.net Further engineering, such as overexpressing pathway enzymes and regenerating cofactors, has been shown to significantly increase production titers. nih.gov Similar metabolic engineering strategies are well-established for the high-yield production of L-lysine in microbes. researchgate.netresearchgate.net The future direction involves combining these engineered pathways to create microbial cell factories capable of the complete de novo synthesis of L-Lysine, mono-1,2-dithiolane-3-pentanoate from simple carbon sources like glucose. researchgate.netresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and characterizing L-Lysine, mono-1,2-dithiolane-3-pentanoate?
- Methodological Answer : Synthesis typically involves coupling L-lysine with 1,2-dithiolane-3-pentanoic acid derivatives via amide bond formation under controlled pH and temperature. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., verifying the dithiolane ring via H and C NMR) and high-performance liquid chromatography (HPLC) to assess purity . Mass spectrometry (MS) is critical for molecular weight validation. Stability testing under varying temperatures and pH is essential due to the redox-sensitive dithiolane moiety .
Q. Which analytical techniques are most reliable for assessing purity and stability in aqueous solutions?
- Methodological Answer : Use reverse-phase HPLC with UV detection (e.g., at 210–220 nm) to monitor degradation products. Accelerated stability studies (e.g., 40°C/75% relative humidity) can predict shelf life. Redox stability is assessed via cyclic voltammetry to evaluate the compound’s electron transfer capacity, as the dithiolane group is prone to oxidation . Quantification of free thiols using Ellman’s reagent provides insights into disulfide bond integrity .
Q. What biochemical pathways are associated with L-Lysine, mono-1,2-dithiolane-3-pentanoate?
- Methodological Answer : The compound likely interacts with mitochondrial dehydrogenase complexes, analogous to α-lipoic acid (a structural homolog), which serves as a cofactor in pyruvate dehydrogenase. In vitro assays measuring NADH production in cell lysates can confirm enzymatic involvement. Comparative studies with lipoic acid derivatives (e.g., R-(+)-1,2-dithiolane-3-pentanoic acid) are recommended to identify unique redox properties .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s redox-modulating effects in cellular models?
- Methodological Answer : Use immortalized cell lines (e.g., HEK-293 or HepG2) to measure intracellular glutathione (GSH) levels via fluorescence probes (e.g., monochlorobimane). Dose-response curves (0.1–100 µM) and time-course experiments (0–24 hours) are critical. Include controls with N-acetylcysteine or lipoic acid to benchmark efficacy. For mechanistic insights, siRNA knockdown of redox-sensitive transcription factors (e.g., Nrf2) can isolate pathways .
Q. What strategies address contradictions in bioavailability studies of lysine-dithiolane conjugates?
- Methodological Answer : Discrepancies may arise from differences in administration routes (oral vs. intravenous) or species-specific metabolism. Use isotopic labeling (e.g., C-lysine) to track absorption and distribution in animal models. Pharmacokinetic studies in rodents should compare plasma half-life and tissue accumulation with free lysine or lipoic acid. Data normalization to creatinine levels (as in ) minimizes variability in excretion rates .
Q. How can in vivo models be optimized to study the compound’s neuroprotective potential?
- Methodological Answer : Employ transgenic mouse models of oxidative stress (e.g., SOD1 mutants for ALS) or induced neuroinflammation (e.g., lipopolysaccharide challenge). Behavioral assays (e.g., Morris water maze) and histopathological analysis of brain sections (e.g., staining for reactive oxygen species) are key endpoints. Dose regimens should mirror clinical trials for lipoic acid (e.g., 600 mg/kg/day) but adjusted for molecular weight differences .
Data Analysis and Interpretation
Q. How should researchers resolve conflicting results in antioxidant activity assays?
- Methodological Answer : Cross-validate findings using orthogonal assays:
- Chemical assays : ORAC (oxygen radical absorbance capacity) vs. FRAP (ferric reducing ability).
- Cellular assays : Compare MTT viability tests with ATP luminescence to distinguish cytoprotection from metabolic stimulation.
- Statistical rigor : Apply multivariate analysis to account for batch effects or inter-lab variability .
Q. What computational tools predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model binding to Keap1 (a regulator of Nrf2) or thioredoxin reductase. Density functional theory (DFT) calculations predict redox potentials of the dithiolane group. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
